molecular formula C7H11NO2 B13522035 1-Azaspiro[3.3]heptane-2-carboxylic acid

1-Azaspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13522035
M. Wt: 141.17 g/mol
InChI Key: QCYQNYIOPHQMET-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug design. The rigid spirocyclic structure imparts unique chemical and biological properties, making it a valuable scaffold for developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic framework through cyclization reactions. One common method includes the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the cyclization of appropriate precursors under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Azaspiro[3.3]heptane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used to design bioactive molecules that can interact with biological targets.

    Medicine: Its derivatives are explored for potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-azaspiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

    2-Azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features but different biological activities.

    1-Azaspiro[4.4]nonane-2-carboxylic acid: A larger spirocyclic compound with distinct chemical properties.

Uniqueness: 1-Azaspiro[3.3]heptane-2-carboxylic acid is unique due to its smaller ring size and the presence of a nitrogen atom in the spirocyclic framework. This structural feature imparts specific steric and electronic properties, making it a versatile scaffold for drug design and other applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)5-4-7(8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10)

InChI Key

QCYQNYIOPHQMET-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(N2)C(=O)O

Origin of Product

United States

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